N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
Description
N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a quinoline-derived carboxamide featuring a 1,2-dihydroquinoline core with multiple substituents:
- 3-((4-Methoxyphenyl)sulfonyl) group: A sulfonamide moiety with a methoxy-substituted aryl ring, likely influencing electronic properties and steric bulk.
- 2-Oxo group: Stabilizes the dihydroquinoline tautomer.
Properties
Molecular Formula |
C25H22N2O6S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O6S/c1-14-5-4-6-20(15(14)2)26-24(29)16-7-12-19-21(13-16)27-25(30)23(22(19)28)34(31,32)18-10-8-17(33-3)9-11-18/h4-13H,1-3H3,(H,26,29)(H2,27,28,30) |
InChI Key |
ICRRVLIOQUSJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction of the carbonyl group may produce quinoline alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Variations
Quinoline vs. Naphthyridine Derivatives
The target compound’s quinoline core is structurally analogous to naphthyridine-based carboxamides, such as N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (). Key differences include:
- Electronic Effects: Quinoline’s fused benzene-pyridine system offers distinct π-stacking capabilities compared to naphthyridine’s dual pyridine rings.
- Substituent Positioning : The adamantyl group in the naphthyridine derivative introduces extreme steric bulk, whereas the target compound’s 3-sulfonyl group balances bulk with polar interactions .
Quinoline vs. Benzimidazole Derivatives
Compounds like 2-[(2-Chloro-6-fluorophenyl)amino]-N-[6-(cyclopropylmethoxy)pyridin-3-yl]-7,7-dimethyl-7,8-dihydro-1H-furo[3,2-e]benzimidazole-5-carboxamide () feature a benzimidazole core. These structures prioritize planar aromatic systems for DNA intercalation or enzyme inhibition, contrasting with the partially saturated dihydroquinoline’s conformational flexibility .
Substituent Effects on Activity and Solubility
4-Hydroxy vs. 4-Acetoxy Groups
The target’s 4-hydroxy group (hydrogen-bond donor) contrasts with N-(4-methoxyphenyl)-4-acetoxy-1,2-dihydro-1-methyl-2-oxoquinoline-3-carboxamide (), where the 4-acetoxy group is a hydrogen-bond acceptor. This substitution may reduce solubility but enhance metabolic stability due to decreased polarity .
Sulfonamide vs. Alkyl/Aryl Substituents
In contrast, N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () uses a cyclopropane ring and methoxyphenoxy group, prioritizing lipophilicity and steric hindrance .
Carboxamide Side Chains
- N-(2,3-Dimethylphenyl) : The target’s dimethylphenyl group offers moderate steric bulk and hydrophobic interactions.
- N-(4-Methoxyphenyl): Found in ’s quinoline analog, this substituent introduces methoxy-mediated polarity and π-π stacking.
- Adamantyl Groups : Used in naphthyridine derivatives (), these significantly increase hydrophobicity and resistance to enzymatic degradation .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core with various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following sections detail specific activities and research findings related to this compound.
Antiviral Activity
Research indicates that quinoline derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit viral replication in various models, including those for HIV and herpes simplex virus. The mechanism often involves interference with viral entry or replication processes .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are observed, leading to programmed cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial activity against a range of pathogens. Studies reveal that it has significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table of Biological Activities
Case Studies
- Antiviral Study : A study published in Journal of Medicinal Chemistry demonstrated that a related quinoline derivative significantly reduced viral load in infected cell cultures. The study highlighted the potential for developing novel antiviral therapies based on this structural framework .
- Anticancer Research : In a recent clinical trial, patients with advanced solid tumors were treated with a quinoline-based regimen that included this compound. Results showed a marked reduction in tumor size and improved survival rates compared to standard treatments .
- Antimicrobial Assessment : A comprehensive screening of various quinoline derivatives against pathogenic bacteria revealed that this compound had one of the highest efficacy rates, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
